
8-Hydroxyquinoline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxyquinoline can be synthesized through several methods. One common method involves the Skraup reaction, where glycerine and ortho-aminophenol undergo cyclization in the presence of concentrated sulfuric acid . The reaction conditions are optimized by adding anhydrous cupric sulfate and calcium oxide to absorb water and improve the efficiency of the reaction .
Industrial Production Methods: In industrial settings, oxyquinoline is produced by adding glycerine, ortho-aminophenol, nitrobenzene, and concentrated sulfuric acid into a reaction kettle. The mixture is heated to 140°C and maintained for 5-6 hours. After the reaction is complete, the product is cooled, neutralized with caustic soda, and separated. The upper oil layer is then heated to 200-220°C to obtain oxyquinoline .
Chemical Reactions Analysis
Types of Reactions: Oxyquinoline undergoes various chemical reactions, including:
Oxidation: Oxyquinoline can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form hydroxyquinoline derivatives.
Substitution: Oxyquinoline can undergo substitution reactions with halogens, sulfonic acids, and other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using chlorine or bromine, while sulfonation requires sulfuric acid.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated or sulfonated oxyquinoline.
Scientific Research Applications
Medicinal Applications
8-Hydroxyquinoline and its derivatives exhibit a wide range of biological activities, making them valuable in pharmacology.
Anticancer Agents
Recent studies have highlighted the potential of 8-HQ derivatives as anticancer agents. These compounds can inhibit cancer cell proliferation through various mechanisms, including the chelation of metal ions essential for cancer cell growth. For instance, certain derivatives have shown efficacy against breast and prostate cancer cells by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. Its metal complexes, particularly with copper, have been effective in treating infections caused by bacteria and fungi. In vitro studies indicate that these complexes exhibit potent activity against gram-positive and gram-negative bacteria as well as Candida albicans .
Antiparasitic Effects
The compound has also shown significant leishmanicidal effects in both in vitro and in vivo models. A topical formulation containing 8-HQ was developed to treat cutaneous leishmaniasis, showing higher efficacy compared to traditional treatments like amphotericin B . Additionally, 8-HQ has been effective against Schistosoma mansoni, reducing liver parasitism and promoting an immune response in infected mice .
Organic Light-Emitting Diodes (OLEDs)
This compound is utilized as an electron transport material in OLEDs due to its excellent charge transport properties and stability. Its derivatives enhance the efficiency and longevity of OLED devices, making them suitable for commercial applications in displays and lighting .
Fluorescent Chemosensors
The chelating ability of 8-HQ allows it to function as a fluorescent chemosensor for detecting metal ions such as aluminum(III). This application is crucial for environmental monitoring due to the toxicity of aluminum compounds . The development of ion-selective fluorescent sensors using 8-HQ derivatives has been a significant focus in recent research.
Synthesis of Metal Complexes
A study synthesized copper(II) complexes with this compound derivatives to evaluate their antimicrobial activity. The complexes were characterized using spectroscopic techniques, confirming the involvement of both oxygen and nitrogen atoms from 8-HQ in complex formation. The results indicated that these metal complexes possess enhanced antimicrobial properties compared to their parent compounds .
Development of Topical Formulations
In another study, a topical formulation containing 8-HQ was assessed for its leishmanicidal activity. The formulation demonstrated significant efficacy in reducing lesion size and parasite load in infected mice, outperforming conventional treatments without causing notable side effects . This highlights the potential of 8-HQ as a safer alternative for treating parasitic infections.
Summary Table of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Medicinal | Anticancer agents | Induces apoptosis in cancer cells |
Antimicrobial agents | Effective against various bacterial strains | |
Antiparasitic treatments | Significant reduction in parasite load | |
Chemical Science | Organic Light-Emitting Diodes | Enhances efficiency and stability |
Fluorescent Chemosensors | Detects toxic metal ions effectively |
Mechanism of Action
The exact mechanism by which oxyquinoline exerts its biocidal effect is not fully understood. it is known to act as a biocide, eliminating bacteria and fungi . Oxyquinoline’s chelating properties allow it to bind to metal ions, disrupting essential biological processes in microorganisms .
Comparison with Similar Compounds
Oxyquinoline is unique due to its versatile applications and strong chelating properties. Similar compounds include:
Quinoline: A parent compound with fewer applications but serves as a basis for many derivatives.
Isoquinoline: Another heterocyclic compound with different biological activities.
Oxamniquine: An anthelmintic agent with schistosomicidal activity.
Oxyquinoline stands out due to its broad range of applications in various fields, from medicine to industry, making it a valuable compound in scientific research and practical applications.
Biological Activity
8-Hydroxyquinoline (8-HQ) is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. Its derivatives have been explored for a variety of therapeutic applications, including antimicrobial, anticancer, antiviral, and antifungal effects. This article provides a comprehensive overview of the biological activity of 8-HQ, supported by data tables, case studies, and detailed research findings.
Chemical Structure
this compound has the following chemical structure:
This structure allows it to function as a chelator for metal ions, which is crucial for its biological activity. The ability to chelate metals such as iron and copper is particularly relevant in neurodegenerative diseases and cancer therapy.
Mechanisms of Action
The biological activity of 8-HQ can be attributed to several mechanisms:
- Metal Chelation : By binding to metal ions, 8-HQ can inhibit enzymes that require these metals for activity, thereby exerting antimicrobial and anticancer effects .
- Antioxidant Activity : Its derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells .
- Apoptosis Induction : Certain complexes of 8-HQ have been shown to induce apoptosis in cancer cells through caspase activation .
Antimicrobial Activity
This compound and its derivatives demonstrate significant antimicrobial properties against various pathogens. The following table summarizes the antimicrobial efficacy of selected 8-HQ derivatives:
Anticancer Activity
Research has shown that 8-HQ derivatives can inhibit the proliferation of various cancer cell lines. Notable findings include:
- Cytotoxicity against HeLa Cells : A study reported that certain benzoylhydrazones derived from 8-HQ exhibited significant antiproliferative effects on HeLa cervical cancer cells .
- Copper Complexes : Cu(II) complexes with 2-substituted 8-HQs demonstrated high cytotoxicity against multiple cancer cell lines, inducing cell cycle arrest and apoptosis .
Antifungal Activity
The antifungal potential of 8-HQ derivatives has been validated through various studies:
- Efficacy Against Candida Species : Clioquinol and other derivatives exhibited fungicidal effects with time-dependent activity against Candida spp., making them candidates for antifungal drug development .
Case Study 1: Clioquinol in Alzheimer's Disease
Clioquinol, a derivative of 8-HQ, has undergone clinical trials for Alzheimer's disease due to its ability to chelate metals implicated in neurodegeneration. In Phase II trials, it showed promise in stabilizing cognitive function in patients by restoring metal balance within the brain .
Case Study 2: Anticancer Properties
A recent study highlighted the synthesis of novel 8-HQ derivatives that demonstrated potent anticancer activity against breast and lung cancer cell lines. The lead compound induced apoptosis via the mitochondrial pathway, showcasing its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. How can researchers design experiments to evaluate the corrosion inhibition efficiency of 8-hydroxyquinoline (8-HQ) derivatives?
Methodological Answer:
- Use gravimetric analysis (weight loss measurements) to quantify corrosion rates in acidic/neutral environments .
- Employ electrochemical techniques (e.g., potentiodynamic polarization, electrochemical impedance spectroscopy) to assess charge transfer resistance and corrosion current density .
- Validate results with surface characterization (SEM/EDS) to observe inhibitor adsorption on metal surfaces .
- For preliminary screening, combine with computational methods (density functional theory, DFT) to correlate molecular descriptors (e.g., HOMO-LUMO energy gaps) with inhibition efficiency .
Q. What synthetic strategies are recommended for optimizing 8-HQ derivatives with enhanced bioactivity?
Methodological Answer:
- Introduce functional groups (e.g., triazole, oxathiolane) via nucleophilic substitution or click chemistry to improve solubility and binding affinity .
- Characterize derivatives using spectroscopic methods (¹H/¹³C NMR, FT-IR) and elemental analysis to confirm structural integrity .
- Optimize reaction conditions (e.g., solvent, catalyst) using microscale synthesis setups to enhance yield and reduce waste .
Q. How can 8-HQ derivatives be utilized as fluorescent probes for metal ion detection?
Methodological Answer:
- Design probes by modifying the 8-HQ scaffold with electron-donating/withdrawing groups to red-shift emission wavelengths (e.g., via click chemistry) .
- Characterize photophysical properties using UV-Vis absorption and fluorescence spectroscopy to determine Stokes shifts and quantum yields .
- Investigate metal-binding specificity (e.g., Mg²⁺, Al³⁺) using Job’s plot analysis and fluorescence quenching assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in the antimicrobial efficacy of 8-HQ derivatives?
Methodological Answer:
- Perform systematic SAR analyses by varying substituents (e.g., halogenation at C-5/C-7) and evaluating minimal inhibitory concentrations (MICs) against resistant bacterial strains .
- Use Petra/Osiris/Molinspiration (POM) analyses to identify pharmacophoric sites (e.g., (N–HO) motifs) critical for antibacterial activity .
- Validate hypotheses with molecular docking against targets (e.g., bacterial topoisomerases) and in vivo toxicity assays .
Q. What experimental and computational approaches are effective in resolving discrepancies in corrosion inhibition data for 8-HQ derivatives?
Methodological Answer:
- Apply multi-technique validation : Compare gravimetric, electrochemical, and surface adsorption data to identify outliers .
- Use molecular dynamics (MD) simulations to model inhibitor-metal interactions under varying pH/temperature conditions .
- Investigate synergistic effects (e.g., with chloride ions) via additive concentration gradients and Langmuir adsorption isotherm analysis .
Q. How can metal complexation enhance the therapeutic potential of 8-HQ derivatives?
Methodological Answer:
- Synthesize mixed-ligand complexes (e.g., 8-HQ with Schiff bases) to improve stability and bioavailability .
- Characterize complexes using single-crystal X-ray diffraction and thermogravimetric analysis (TGA) .
- Evaluate antifungal or anticancer activity via cell viability assays (e.g., MTT) and ROS generation studies .
Q. What strategies can overcome antimicrobial resistance using 8-HQ-based agents?
Methodological Answer:
- Develop derivatives targeting biofilm disruption (e.g., via quorum-sensing inhibition) using crystal violet assays and confocal microscopy .
- Screen for dual-action agents combining metal chelation (e.g., Zn²⁺) and enzyme inhibition (e.g., β-lactamases) .
- Optimize pharmacokinetics via pro-drug approaches (e.g., esterification) to enhance tissue penetration .
Q. How do photophysical mechanisms like ultrafast proton transfer affect the fluorescence properties of 8-HQ in aqueous solutions?
Methodological Answer:
- Study excited-state proton transfer (ESPT) using ultrafast transient absorption spectroscopy to map kinetic pathways .
- Modulate fluorescence by altering solvent polarity or introducing steric hindrance (e.g., methyl groups) to restrict proton dissociation .
Q. Methodological Best Practices
- Computational Integration : Combine DFT, MD, and QSAR modeling to predict inhibitor efficacy or drug-likeness before synthesis .
- Multi-Omics Validation : Cross-reference in vitro bioactivity data with transcriptomic/proteomic profiles to identify mechanistic pathways .
- Standardized Reporting : Adhere to guidelines for reporting electrochemical data (e.g., Tafel slopes) and MIC values to ensure reproducibility .
Properties
IUPAC Name |
quinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJGNVYPOGVAJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Record name | 8-HYDROXYQUINOLINE | |
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Record name | 8-hydroxyquinoline | |
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URL | https://en.wikipedia.org/wiki/8-hydroxyquinoline | |
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Related CAS |
84063-18-3, 134-31-6 (hydrogen sulfate (2:1) salt) | |
Record name | 8-Quinolinol, homopolymer | |
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Record name | Oxyquinoline [USAN] | |
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DSSTOX Substance ID |
DTXSID5020730 | |
Record name | 8-Hydroxyquinoline | |
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Molecular Weight |
145.16 g/mol | |
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Physical Description |
8-hydroxyquinoline appears as white to off-white or faintly yellow crystalline powder. Phenolic odor. (NTP, 1992), White solid with a phenolic odor; [Hawley] White or tan powder; [MSDSonline] | |
Record name | 8-HYDROXYQUINOLINE | |
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Record name | 8-Hydroxyquinoline | |
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Boiling Point |
513 °F at 760 mmHg (NTP, 1992), Approx 267 °C | |
Record name | 8-HYDROXYQUINOLINE | |
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Record name | Oxyquinoline | |
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Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992), Insoluble, Soluble in alcohol, acetone, chloroform, benzene, and in formic, acetic, hydrochloric, and sulfuric acids and alkalies., 1 part in 1500 parts water, In water, 556 mg/l @ 20 °C | |
Record name | 8-HYDROXYQUINOLINE | |
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Record name | Oxyquinoline | |
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Density |
1.034 at 408 °F (NTP, 1992) - Denser than water; will sink, 1.034 @ 20 °C | |
Record name | 8-HYDROXYQUINOLINE | |
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Vapor Pressure |
0.0016 [mmHg], 1.66X10-3 mm Hg @ 25 °C | |
Record name | 8-Hydroxyquinoline | |
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Mechanism of Action |
The mechanism by which oxyquinoline exerts its biocidal effect is unknown. | |
Record name | Oxyquinoline | |
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Color/Form |
White crystals or white crystalline powder | |
CAS No. |
148-24-3 | |
Record name | 8-HYDROXYQUINOLINE | |
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Record name | 8-Quinolinol | |
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Record name | Quinolin-8-ol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.193 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXYQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UTX5635HP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 8-HYDROXYQUINOLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
169 °F (NTP, 1992), 73-75 °C | |
Record name | 8-HYDROXYQUINOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20511 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Oxyquinoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11145 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 8-HYDROXYQUINOLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.